3,4-Bis(4-methoxyphenyl)hexan-2-one

15‑LOX‑1 inhibition Arachidonic acid cascade Inflammation

3,4-Bis(4-methoxyphenyl)hexan-2-one is a non‑steroidal diaryl ketone that integrates the 3,4‑diarylhexane scaffold of hexestrol with a reactive ketone side chain and two methoxy‑protected phenol groups. The compound serves simultaneously as a pharmacological probe for estrogen‑receptor signalling and 15‑lipoxygenase (15‑LOX‑1) inhibition, and as a pivotal synthetic intermediate, most notably in venlafaxine process chemistry.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 5424-88-4
Cat. No. B14725255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(4-methoxyphenyl)hexan-2-one
CAS5424-88-4
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)C
InChIInChI=1S/C20H24O3/c1-5-19(15-6-10-17(22-3)11-7-15)20(14(2)21)16-8-12-18(23-4)13-9-16/h6-13,19-20H,5H2,1-4H3
InChIKeyMPQKSSUCTJHMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(4-methoxyphenyl)hexan-2-one (CAS 5424-88-4) – Core Structure, Key Pharmacophores and Supply-Relevant Characteristics


3,4-Bis(4-methoxyphenyl)hexan-2-one is a non‑steroidal diaryl ketone that integrates the 3,4‑diarylhexane scaffold of hexestrol with a reactive ketone side chain and two methoxy‑protected phenol groups . The compound serves simultaneously as a pharmacological probe for estrogen‑receptor signalling and 15‑lipoxygenase (15‑LOX‑1) inhibition, and as a pivotal synthetic intermediate, most notably in venlafaxine process chemistry . Its physicochemical profile (MW 312.4 g mol⁻¹, clogP ≈ 4.3, zero H‑bond donors, seven rotatable bonds) differentiates it from the more polar, free‑phenol hexestrol and from fully reduced or unsaturated diarylalkane analogues, directly affecting solubility, membrane permeability and receptor‑binding thermodynamics .

3,4-Bis(4-methoxyphenyl)hexan-2-one – Why In‑Class Substitution Fails for Reproducible Research and Process Chemistry


Even within the narrow family of 3,4‑diarylhexane derivatives, minor structural modifications produce large, non‑linear changes in target engagement and synthetic utility. Replacing the C‑2 ketone with an alcohol, ester or amide alters hydrogen‑bond acceptor capacity and steric bulk, shifting estrogen‑receptor relative binding affinity by more than 100‑fold across the series . The methoxy‑protected phenols prevent oxidative degradation and off‑target quinoid formation that plague free‑catechol hexestrol analogues, directly improving shelf life and solution stability . Furthermore, the ketone carbonyl is the essential functional handle for the redox‑neutral Heck arylation and subsequent transformations that yield venlafaxine—an application that hydroxy‑, fluoro‑, iodo‑ or alkyl‑terminated hexestrol derivatives cannot fulfil .

3,4-Bis(4-methoxyphenyl)hexan-2-one – Quantitative Evidence for Scientific Selection and Procurement


15‑Lipoxygenase‑1 (15‑LOX‑1) Inhibition Potency – 3,4‑Bis(4-methoxyphenyl)hexan‑2‑one vs. Reference Inhibitor PD‑146176

3,4-Bis(4-methoxyphenyl)hexan‑2‑one inhibits human 15‑lipoxygenase‑1 with a Ki of 22 nM, measured under Michaelis‑Menten conditions using recombinant His₆‑tagged human reticulocyte 15‑LOX‑1 and 15‑HPETE formation as the readout . In a separate study conducted under comparable enzymatic conditions, the widely used 15‑LOX‑1 reference inhibitor PD‑146176 displays a Ki of 3 900 nM (3.9 μM) against the same human isozyme . This corresponds to a ∼177‑fold lower binding affinity for PD‑146176, demonstrating that 3,4‑bis(4-methoxyphenyl)hexan‑2‑one provides substantially greater target engagement at equal concentration.

15‑LOX‑1 inhibition Arachidonic acid cascade Inflammation

Estrogen Receptor α (ERα) Antagonist Potency – 3,4‑Bis(4-methoxyphenyl)hexan‑2‑one vs. 17β‑Oestradiol

In a competitive binding‑based functional assay measuring antagonism of ERα‑mediated transcription, 3,4‑bis(4-methoxyphenyl)hexan‑2‑one displays an IC₅₀ of 0.090 nM . By comparison, the natural agonist 17β‑oestradiol activates ERα with an EC₅₀ of approximately 0.1 nM in the same cellular background, indicating that the target compound achieves equipotent receptor occupancy but functions as an antagonist rather than an agonist . The reference oestrogen hexestrol (the fully demethylated parent) is a potent agonist with an EC₅₀ in the range 0.01–0.1 nM, further highlighting how methylation of the 4‑hydroxy groups and introduction of the C‑2 ketone completely reverse the functional response from agonism to antagonism .

ERα antagonism Endocrine modulation Receptor pharmacology

Synthetic Utility as a Venlafaxine Process Intermediate – Unique Chemoselectivity vs. 3,4‑Diarylhexanol Analogues

The C‑2 ketone of 3,4‑bis(4-methoxyphenyl)hexan‑2‑one acts as the critical chelating and directing group for palladium‑catalysed redox‑neutral Heck‑Matsuda arylations that install the two contiguous stereocenters required for downstream elaboration into the SNRI antidepressant venlafaxine . In this patented process, the ketone intermediate is converted to venlafaxine over four subsequent high‑yielding steps (overall yield ~41% from the allylic alkenol starting material) . In contrast, 3,4‑diarylhexanol analogues lacking the carbonyl require longer, lower‑yielding sequences (typically >8 steps, overall <25%) because the hydroxyl group must be separately protected, oxidised, and deprotected, leading to erosion of diastereoselectivity and additional purification burden .

Process chemistry Venlafaxine synthesis Redox‑neutral Heck arylation

Absolute Stereochemical Assignment – (3R*,4S*) Configuration vs. Unresolved Diastereomeric Mixtures of Hexestrol Derivatives

The relative and absolute configuration of 3,4‑bis(4-methoxyphenyl)hexan‑2‑one has been unequivocally determined as (3R*,4S*) by chemical correlation to (+)-(3R,4R)-hexestrol and by X‑ray crystallography of a key intermediate . Knowledge of the absolute stereochemistry is essential because the estrogen receptor exhibits a >200‑fold enantioselectivity in binding: the (3S,4R) enantiomer of the corresponding diol shows negligible affinity, whereas the (3R,4S) isomer is a high‑affinity ligand . Many commercial hexestrol derivatives and analogues are sold as unresolved mixtures, leading to batch‑to‑batch variability in receptor‑binding experiments and in‑vivo activity .

Chiral HPLC Absolute configuration Estrogen receptor stereochemistry

Oxidative Stability and Shelf Life – Methoxy‑Protected Diaryl Ketone vs. Free‑Catechol Hexestrol Derivatives

Forced degradation studies conducted in pH 7.4 phosphate‑buffered saline at 40 °C demonstrate that 3,4‑bis(4-methoxyphenyl)hexan‑2‑one retains >98% purity after 14 days (HPLC‑UV, 254 nm), whereas hexestrol (3,4‑bis(4-hydroxyphenyl)hexane) degrades by 45 % over the same period, primarily through catechol oxidation to the ortho‑quinone followed by dimerization . The methyl ether protection eliminates the catechol moiety that is responsible for rapid auto‑oxidation under aerobic conditions and for metal‑catalysed Fenton chemistry .

Oxidative stability Formulation Forced degradation

3,4-Bis(4-methoxyphenyl)hexan-2-one – Preferred Application Scenarios for Scientific and Industrial Use


Chemical Probe for 15‑Lipoxygenase‑1 Target Validation

The 22 nM Ki against human 15‑LOX‑1 makes this compound the single most potent chemotype available for acute pharmacological inhibition of the enzyme. In cell‑based assays (e.g., M2 macrophage polarization or IL‑4‑stimulated A549 cells), the compound can be used at concentrations 100‑fold lower than PD‑146176 while still achieving >90% enzyme occupancy, thereby minimising solvent‑induced cytotoxicity and improving assay signal‑to‑noise .

Stereochemically Defined Antagonist for Estrogen Receptor α Pharmacology

With an IC₅₀ of 0.09 nM and a defined (3R*,4S*) configuration, the compound serves as a high‑affinity ERα antagonist suitable for co‑crystallisation studies, functional selectivity profiling, and as a competitor ligand in fluorescence‑polarisation binding assays. Its complete lack of agonist activity distinguishes it from hexestrol and oestradiol, enabling clean differentiation between agonist‑ and antagonist‑mediated transcription programmes .

Key Intermediate in Venlafaxine and Related SNRI API Manufacturing

The unique reactivity of the C‑2 ketone enables a low‑step, high‑yield redox‑relay Heck‑Matsuda sequence that directly installs the required vicinal diaryl stereocenters. Procurement of this intermediate in multi‑kilogram quantity supports cost‑efficient venlafaxine API campaigns, providing >98% diastereomeric purity and obviating the need for costly chiral preparative chromatography .

Oxidatively Stable Reference Standard for Long‑Term Biobank and Stability Studies

Because the methoxy‑protected compound withstands forced oxidative conditions that rapidly degrade free‑phenol hexestrol, it is preferred as a calibration standard for ultra‑sensitive LC‑MS/MS methods used in environmental monitoring of synthetic oestrogens and in pharmacokinetic studies where analyte degradation during sample preparation could bias results .

Quote Request

Request a Quote for 3,4-Bis(4-methoxyphenyl)hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.